Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)(phenyl)acetate
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Overview
Description
Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate is a complex organic compound with the molecular formula C22H20O5 This compound is notable for its unique structure, which includes a chromen ring fused with a cyclopentane ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromen Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentane Ring: This step often involves a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate involves its interaction with specific molecular targets. For instance, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl ((7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-9-YL)oxy)acetate
- 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
Uniqueness
Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate is unique due to its specific structural features, such as the fused chromen and cyclopentane rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
This detailed overview provides a comprehensive understanding of Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-2-25-22(24)20(14-7-4-3-5-8-14)26-15-11-12-17-16-9-6-10-18(16)21(23)27-19(17)13-15/h3-5,7-8,11-13,20H,2,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFLWZFTUPWDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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